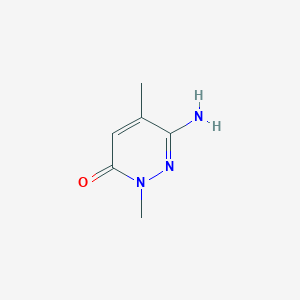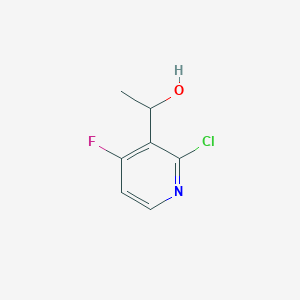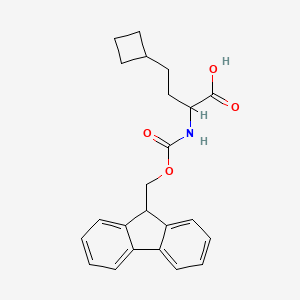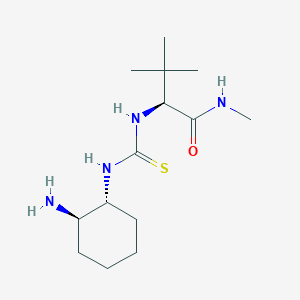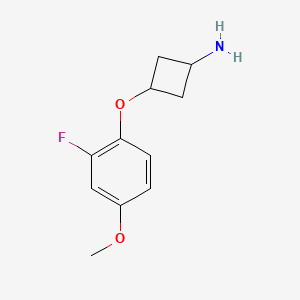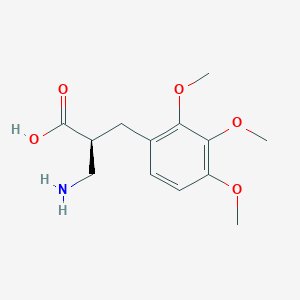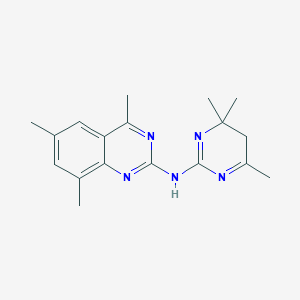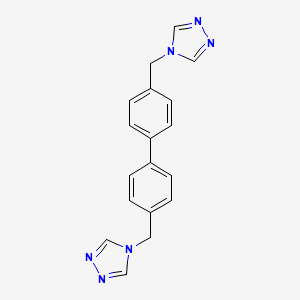
4,4'-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl is a compound that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its unique structure, which includes two triazole rings connected to a biphenyl core. The presence of triazole rings imparts unique properties to the compound, making it useful in various applications, including luminescent sensors and antitumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl typically involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with various metal salts under solvothermal conditions. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the formation of coordination polymers .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl are not extensively documented, the general approach involves large-scale solvothermal synthesis. This method allows for the efficient production of the compound by optimizing reaction conditions and using high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Coordination Reactions: The compound forms coordination polymers with metal ions such as silver, zinc, and cadmium.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts (e.g., silver nitrate, zinc acetate, cadmium chloride) and solvents like acetonitrile. The reactions are typically carried out under solvothermal conditions, which involve heating the reaction mixture in a sealed vessel .
Major Products Formed
The major products formed from the reactions of 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl include various coordination polymers. These polymers exhibit unique properties such as luminescence and antitumor activity .
Applications De Recherche Scientifique
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl has several scientific research applications:
Mécanisme D'action
The mechanism by which 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl exerts its effects involves the formation of coordination polymers with metal ions. These polymers can interact with biological molecules, leading to various effects such as luminescence and antitumor activity. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to form stable complexes with metal ions is a key factor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A precursor to 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl, used in similar coordination chemistry applications.
4,4’-Bis(benzoimidazo-1-yl)biphenyl: Another compound with a biphenyl core and nitrogen-containing rings, used in the synthesis of coordination polymers.
Uniqueness
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl is unique due to its specific structure, which includes two triazole rings. This structure imparts unique properties such as high luminescence sensitivity and potential antitumor activity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C18H16N6 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-[[4-[4-(1,2,4-triazol-4-ylmethyl)phenyl]phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6/c1-5-17(6-2-15(1)9-23-11-19-20-12-23)18-7-3-16(4-8-18)10-24-13-21-22-14-24/h1-8,11-14H,9-10H2 |
Clé InChI |
DESZYQFENFBOKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NN=C2)C3=CC=C(C=C3)CN4C=NN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]](/img/structure/B12962968.png)
